Scientific Field: Microbiology
Summary of Application: This study focuses on the degradation of 4CBP, a type of polychlorinated biphenyl (PCB) that is harmful to the environment and humans.
Methods of Application: The consortium comprising strains CB-3 and CD-2 was effective in the degradation of 4CBP.
Results or Outcomes: The
Summary of Application: This research developed a 4CBP hydroxylase assay that can be used to measure the activity of the enzyme responsible for the initial step in the degradation of 4CBP.
Methods of Application: The assay involves incubating the enzyme with 4CBP and measuring the amount of 4-chlorobenzoic acid produced.
Results or Outcomes: The assay was found to be highly sensitive and specific, and it has been used to study the kinetics of the enzyme and to screen for mutants with altered enzyme activity.
Summary of Application: This study revealed that the in vitro metabolism of 4CBP by hepatic microsomes is greatly enhanced by in vivo pretreatment of rats with 3-methylcholanthrene (MC).
Methods of Application: The study involved the treatment of rats with MC and then measuring the metabolism of 4CBP by hepatic microsomes.
Results or Outcomes: The results showed a differential response that enables these two classes of inducers to be readily distinguished.
Scientific Field: Toxicology
Summary of Application: This study investigated the metabolic activation of 4CBP.
Methods of Application: Fischer 344 male rats were fasted for 4 days; 24 h after feeding again, they were injected with metabolites, vehicle, or diethylnitrosamine (DEN).
Results or Outcomes: Of the metabolites tested, only one monohydroxy and one quinoid metabolite showed initiating activity.
4-Chlorobiphenyl is an organic compound classified as a polychlorinated biphenyl. Its chemical structure consists of two connected benzene rings with a chlorine atom substituted at the para position. The molecular formula of 4-chlorobiphenyl is C12H9Cl, and it has a molecular weight of approximately 202.65 g/mol. This compound is part of a larger family of biphenyl derivatives that are known for their industrial applications and environmental persistence.
4-Chlorobiphenyl is characterized by its hydrophobic nature and stability under various environmental conditions, making it resistant to degradation. It is often used as an intermediate in chemical synthesis and can be found in various formulations, including those used in electrical equipment and hydraulic fluids.
Additionally, 4-chlorobiphenyl can be metabolized by the cytochrome P-450 enzyme system in mammals, resulting in the formation of hydroxylated metabolites such as 4-chloro-4'-biphenylol. This metabolic pathway highlights the compound's reactivity in biological systems .
The biological activity of 4-chlorobiphenyl has been a subject of research due to its potential toxicological effects. Studies indicate that exposure to this compound can lead to various health issues, including skin irritation and respiratory problems . Furthermore, its metabolites have been shown to exhibit different levels of toxicity compared to the parent compound, with some metabolites being more hazardous than 4-chlorobiphenyl itself .
Research has also indicated that 4-chlorobiphenyl may have endocrine-disrupting properties, affecting hormonal functions in exposed organisms. These biological effects raise concerns regarding its environmental impact and potential risks to human health.
Several methods exist for synthesizing 4-chlorobiphenyl. The most common approach involves the chlorination of biphenyl under controlled conditions. This process typically requires the use of chlorine gas or chlorinating agents in the presence of catalysts or solvents to facilitate the substitution reaction at the para position of the biphenyl molecule.
Another method includes the use of electrophilic aromatic substitution reactions, where biphenyl reacts with chlorinating agents in the presence of Lewis acids or other catalysts to yield 4-chlorobiphenyl selectively.
4-Chlorobiphenyl has various applications across different industries:
Interaction studies involving 4-chlorobiphenyl focus on its metabolic pathways and potential interactions with biological systems. Research highlights that this compound can interact with liver microsomes leading to various metabolic products, which may have implications for toxicity and bioaccumulation . Additionally, studies involving its interaction with other environmental pollutants suggest synergistic effects that could exacerbate its toxicological profile.
Several compounds share structural similarities with 4-chlorobiphenyl, particularly within the polychlorinated biphenyl family. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Biphenyl | Two phenyl rings without chlorine | Non-toxic; used as a solvent |
2-Chlorobiphenyl | Chlorine at ortho position | More reactive than 4-chlorobiphenyl |
3-Chlorobiphenyl | Chlorine at meta position | Different metabolic pathways |
Polychlorinated Biphenyls (various) | Multiple chlorines on biphenyl | Highly persistent environmental pollutants |
Each of these compounds exhibits unique reactivity profiles and biological activities, distinguishing them from 4-chlorobiphenyl. The positioning of chlorine atoms affects their toxicity and environmental behavior significantly.
In HepG2 cells exposed to 4-CB, nontarget high-resolution mass spectrometry (Nt-HRMS) revealed six classes of metabolites, including monosubstituted derivatives at the 3'-, 4'-, 3-, and 4-positions, as well as disubstituted 3',4'-dihydroxy metabolites [1]. A pivotal discovery was the identification of 3',4'-di-hydroxy-3 (4'-chloro-3,4-dihydroxybiphenyl), a product of 1,2-shift isomerization, where the hydroxyl group migrates from the 4-position to the adjacent 3-position [1] [2]. This rearrangement, characteristic of carbocation stability, aligns with the Whitmore 1,2-shift mechanism observed in organic chemistry [2]. The 3',4'-di-hydroxy-3 metabolite is particularly notable for its potential oxidation into a reactive quinone intermediate [1].
Following hydroxylation, 3',4'-di-hydroxy-3 undergoes rapid methylation to form hydroxylated-methoxylated derivatives [1]. These intermediates are subsequently conjugated via sulfotransferases and UDP-glucuronosyltransferases, yielding sulfated and glucuronidated metabolites [1]. The preference for sulfation over glucuronidation in HepG2 cells suggests tissue-specific differences in phase II metabolism. This cascade effectively increases hydrophilicity, facilitating biliary or urinary excretion.
Metabolomic analyses demonstrated that 4-CB exposure alters tryptophan metabolism, shifting the kynurenine pathway and reducing serotonin synthesis [1]. Additionally, disruptions in vitamin A (retinol) metabolism and bile acid biosynthesis were observed, implicating 4-CB metabolites in the dysregulation of nuclear receptor signaling pathways such as PXR and CAR [1].
Human recombinant PGHS-2 catalyzes the oxidation of dihydroxy 4-CB metabolites (e.g., 2',3'-, 3',4'-, and 2',5'-dihydroxy derivatives) to their corresponding quinones [4] [6]. This two-electron oxidation process involves the abstraction of a hydrogen atom from carbon-13 of the substrate, followed by peroxyl radical formation and reduction to the hydroperoxide intermediate [5]. The resulting quinones, such as 4-CB-3',4'-quinone, exhibit electrophilic reactivity due to their electron-deficient aromatic rings [4] [6].
Quinones react with NAC via Michael addition, forming mono- and di-substituted adducts. For example:
Adduct Type | m/z (M+H)^+^ | Relative Abundance (%) |
---|---|---|
4-CB-2',3'-Q-(NAC)~1~ | 381.9, 383.9 | 100, 26 |
4-CB-3',4'-Q-(NAC)~2~ | 543.0, 545.0 | 100, 46 |
The 3',4'-dihydroxy metabolite predominantly forms di-NAC adducts due to enhanced electrophilicity from the para-hydroxyl group’s mesomeric effect [6]. Nuclear magnetic resonance (NMR) studies confirmed adduct regiochemistry, showing NAC attachment at the C5' position of the quinone ring [6].
While in vivo human data remain limited, HepG2 cell studies suggest that sulfated metabolites constitute the majority of 4-CB’s phase II products [1]. These sulfates are likely excreted renally, given their high water solubility. In soil bioremediation experiments, Pseudomonas and Comamonas strains degraded 4-CB to 4-chlorobenzoate, which underwent further oxidation via protocatechuate pathways [3]. Although bacterial metabolism differs from mammalian systems, these findings underscore the universality of aromatic ring-cleavage mechanisms in 4-CB detoxification [3].
Health Hazard;Environmental Hazard